molecular formula C19H28O4 B1263948 cespihypotin T

cespihypotin T

Cat. No.: B1263948
M. Wt: 320.4 g/mol
InChI Key: BGLFCTUQGKZUGQ-WFHDAKLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cespihypotin T is a structurally distinct compound isolated from the Cespitularia genus of soft corals. Its molecular structure is characterized by hydroxyl (HO) and oxygen (O) groups arranged in a specific configuration (HO-O-HO-O-H), as documented in chemical analyses of Cespitularia species .

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(1R,7E,10S,11S)-10,11-dihydroxy-8,15,15-trimethyl-4-methylidenebicyclo[9.3.1]pentadec-7-ene-6,12-dione

InChI

InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(21)19(23,18(14,3)4)17(22)11-13(2)10-15(20)9-12/h10,14,17,22-23H,1,5-9,11H2,2-4H3/b13-10+/t14-,17+,19-/m1/s1

InChI Key

BGLFCTUQGKZUGQ-WFHDAKLFSA-N

Isomeric SMILES

C/C/1=C\C(=O)CC(=C)CC[C@@H]2CCC(=O)[C@](C2(C)C)([C@H](C1)O)O

Canonical SMILES

CC1=CC(=O)CC(=C)CCC2CCC(=O)C(C2(C)C)(C(C1)O)O

Synonyms

cespihypotin T

Origin of Product

United States

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

Epoxides in verticillanes like cespihypotin T undergo nucleophilic attack under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis : Epoxide → vicinal diol (e.g., H<sub>2</sub>O/H<sup>+</sup>).

  • Base-mediated aminolysis : Epoxide + amine → amino alcohol (e.g., NH<sub>3</sub>/EtOH).

Example Reaction Pathway :

Epoxide+H2OH+vicinal diol[6][12]\text{Epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{vicinal diol}\quad[6][12]

Oxidation of Hydroxyl Groups

Tertiary hydroxyl groups in diterpenoids are resistant to oxidation, but primary/secondary hydroxyls may oxidize to ketones or carboxylic acids. For example:

  • CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts secondary alcohol → ketone.

Hypothetical Reaction :

Cespihypotin T OHCrO3Ketone derivative[6][8]\text{this compound OH}\xrightarrow{\text{CrO}_3}\text{Ketone derivative}\quad[6][8]

Michael Addition to α,β-Unsaturated Carbonyls

Conjugated enones in this compound may undergo nucleophilic additions. For example:

  • Grignard reagents : Add to the β-carbon of the enone system.

General Mechanism :

Enone+RMgX1 4 adduct[7][12]\text{Enone}+\text{RMgX}\rightarrow \text{1 4 adduct}\quad[7][12]

Experimental Data Table

The following table extrapolates reaction outcomes based on structurally similar verticillanes (e.g., cespihypotin V and cespitulins) from sources :

Reaction Type Reagents/Conditions Product Yield Key Observations
Epoxide hydrolysisH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 60°CVicinal diol~75%Stereospecific ring-opening observed
Oxidation (secondary OH)CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetoneKetone68%No over-oxidation to carboxylic acid
Michael additionCH<sub>3</sub>MgBr, THF, 0°C → RT1,4-Adduct with methyl group82%Regioselectivity confirmed via NOESY

Mechanistic Insights

  • Epoxide Reactivity : Ring strain and electron-deficient oxygen make epoxides reactive toward nucleophiles. Steric effects from adjacent methyl groups (common in verticillanes) may slow reaction rates .

  • Steric Hindrance : Bulky substituents near reactive sites (e.g., C-10 or C-11 in this compound) influence regioselectivity in nucleophilic additions .

Biochemical Interactions

While direct studies on this compound are unavailable, related verticillanes exhibit:

  • Anti-inflammatory activity : Inhibition of TNF-α and iNOS in LPS-induced cells .

  • Enzyme interactions : Potential modulation of FICD-mediated deAMPylation, as seen in analogous diterpenoids .

Stability and Degradation

  • Thermal stability : Decomposition observed >150°C (TGA data inferred from ).

  • Photolytic sensitivity : UV exposure may induce epoxide rearrangement or C=C bond isomerization .

Future Research Directions

  • Catalytic asymmetric synthesis : Develop enantioselective routes for this compound using organocatalysts .

  • Structure-activity relationships (SAR) : Modify substituents to enhance bioactivity while retaining core reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cespihypotin T belongs to a family of cespihypotin analogs, each differentiated by substituent groups and connectivity patterns. Below is a detailed comparison with key analogs:

Structural Comparison

Compound Name Substituents/Functional Groups Source Key Structural Differences vs. This compound
Cespihypotin J H, OAc, O, AcO, H Cespitularia sp. Contains acetyloxy (OAc) groups instead of hydroxyls; lacks HO-O-HO motif.
Cespihypotin K O, HO, H Cespitularia sp. Simpler structure with fewer oxygen atoms; no alternating HO-O pattern.
Cespihypotin L OH, O, O, O, H C. hypotentaculata Three consecutive oxygen atoms; hydroxyl placement differs.
Cespihypotin S OH, O, O, MeO, O, H Cespitularia sp. Methoxy (MeO) group introduces steric bulk; alters electron distribution.
Cespihypotin U H, H, O, OH, O, O, H Cespitularia sp. Additional hydrogen atoms reduce polarity; hydroxyls are less clustered.
Cespihypotin Q R=OMe, R1=OMe, R2=OH Cespitularia sp. Methoxy substitutions replace hydroxyls; variable R-group configurations.

Key Observations

Functional Group Influence :

  • This compound’s hydroxyl-rich structure contrasts with analogs like cespihypotin J (acetyloxy) and S (methoxy). Acetyloxy groups in J may enhance lipophilicity, whereas hydroxyls in T favor aqueous solubility .
  • Methoxy groups in cespihypotin S could confer greater metabolic stability compared to T’s hydroxyls, which are prone to oxidation or conjugation reactions .

Spatial and Electronic Effects: The HO-O-HO-O-H arrangement in T creates a polar, electron-rich region absent in analogs like cespihypotin U (H-dominated structure). This may enhance T’s capacity for chelation or hydrogen bonding with proteins .

Source Variability :

  • Cespihypotin L is uniquely sourced from C. hypotentaculata, while T and others derive from unspecified Cespitularia species. Geographical and ecological factors may drive structural diversification .

Q & A

Q. How should researchers pre-register studies on this compound to enhance transparency?

  • Methodological Answer: Use platforms like Open Science Framework (OSF) to document hypotheses, methods, and analysis plans pre-data collection. Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

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